ALDH3A1 Inhibition: Micromolar Activity Against Human Aldehyde Dehydrogenase 3A1
Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- exhibits an IC₅₀ of 2.1 µM against human ALDH3A1-mediated oxidation of benzaldehyde in a spectrophotometric assay with 1-minute preincubation prior to substrate addition [1]. Direct comparative data against closely related 2,5-difluoro-3,4-dihydroxy positional isomers or monohydroxy analogs under identical assay conditions are not available in public databases.
| Evidence Dimension | IC₅₀ (inhibitory concentration 50%) |
|---|---|
| Target Compound Data | 2.1 µM (2.10E+3 nM) |
| Comparator Or Baseline | No direct comparator data available under identical assay conditions |
| Quantified Difference | N/A — no head-to-head comparison data |
| Conditions | Human ALDH3A1-mediated benzaldehyde oxidation; 1 min preincubation; spectrophotometric analysis |
Why This Matters
This data point establishes baseline activity against ALDH3A1, enabling researchers to assess suitability for ALDH-related mechanistic studies, though the absence of comparator data limits procurement decisions based solely on potency.
- [1] BindingDB Entry BDBM50447072 (CHEMBL1890994). Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. IC₅₀ = 2.10E+3 nM. Available at: http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447072 View Source
